molecular formula C11H14ClNO B025465 2-(4-Chlorophenyl)-2-methylmorpholine CAS No. 109461-44-1

2-(4-Chlorophenyl)-2-methylmorpholine

Cat. No.: B025465
CAS No.: 109461-44-1
M. Wt: 211.69 g/mol
InChI Key: IJDDASQRAPIORY-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)-2-methylmorpholine is a chemical compound characterized by the presence of a morpholine ring substituted with a 4-chlorophenyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenyl)-2-methylmorpholine typically involves the reaction of 4-chloroaniline with formaldehyde and a secondary amine under acidic conditions. The reaction proceeds through the formation of an intermediate imine, which subsequently undergoes cyclization to form the morpholine ring.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of catalysts. The process may involve continuous flow reactors to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenyl)-2-methylmorpholine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of secondary amines.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.

Major Products

    Oxidation: N-oxides of this compound.

    Reduction: Secondary amines derived from the reduction of the morpholine ring.

    Substitution: Substituted derivatives of the chlorophenyl group.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Studied for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenyl)-2-methylmorpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways and molecular targets involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Bromophenyl)-2-methylmorpholine: Similar structure but with a bromine atom instead of chlorine.

    2-(4-Fluorophenyl)-2-methylmorpholine: Contains a fluorine atom in place of chlorine.

    2-(4-Methylphenyl)-2-methylmorpholine: Substituted with a methyl group instead of chlorine.

Uniqueness

2-(4-Chlorophenyl)-2-methylmorpholine is unique due to the presence of the chlorine atom, which can influence its reactivity and biological activity. The chlorine atom can participate in various chemical reactions, such as nucleophilic substitution, which may not be as readily achievable with other substituents.

Properties

IUPAC Name

2-(4-chlorophenyl)-2-methylmorpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClNO/c1-11(8-13-6-7-14-11)9-2-4-10(12)5-3-9/h2-5,13H,6-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJDDASQRAPIORY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CNCCO1)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70388923
Record name 2-(4-chlorophenyl)-2-methylmorpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70388923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

109461-44-1
Record name 2-(4-chlorophenyl)-2-methylmorpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70388923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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